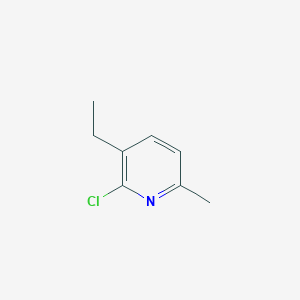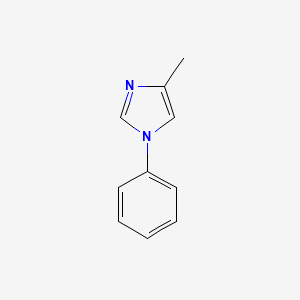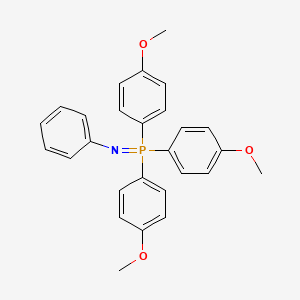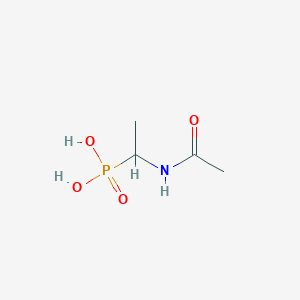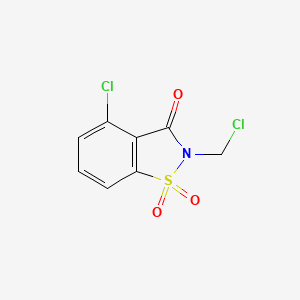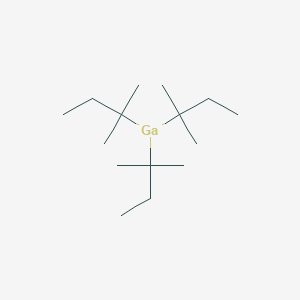
2-Butanone, 1-chloro-4-phenyl-1-(phenylsulfinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 1-chloro-4-phenyl-1-(phenylsulfinyl)- is an organic compound with a complex structure that includes a butanone backbone, a phenyl group, a chlorine atom, and a phenylsulfinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 1-chloro-4-phenyl-1-(phenylsulfinyl)- typically involves multiple steps. One common method includes the chlorination of 4-phenyl-2-butanone, followed by the introduction of the phenylsulfinyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfoxidation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone, 1-chloro-4-phenyl-1-(phenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of 4-phenyl-2-butanone.
Substitution: Formation of various substituted butanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Butanone, 1-chloro-4-phenyl-1-(phenylsulfinyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butanone, 1-chloro-4-phenyl-1-(phenylsulfinyl)- involves its interaction with specific molecular targets. The phenylsulfinyl group can participate in redox reactions, while the chlorine atom can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-2-butanone: Lacks the chlorine and phenylsulfinyl groups.
1-Chloro-4-phenyl-2-butanone: Lacks the phenylsulfinyl group.
4-Phenyl-4-(phenylsulfanyl)-2-butanone: Contains a phenylsulfanyl group instead of a phenylsulfinyl group.
Uniqueness
This detailed article provides a comprehensive overview of 2-Butanone, 1-chloro-4-phenyl-1-(phenylsulfinyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
| 162147-97-9 | |
Fórmula molecular |
C16H15ClO2S |
Peso molecular |
306.8 g/mol |
Nombre IUPAC |
1-(benzenesulfinyl)-1-chloro-4-phenylbutan-2-one |
InChI |
InChI=1S/C16H15ClO2S/c17-16(20(19)14-9-5-2-6-10-14)15(18)12-11-13-7-3-1-4-8-13/h1-10,16H,11-12H2 |
Clave InChI |
RILGLIBKVFVREC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)C(S(=O)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]-](/img/structure/B14265729.png)
